Phenyl 2-bromotetradecanoate

Description

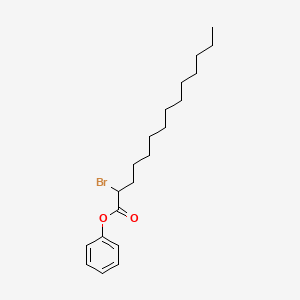

Phenyl 2-bromotetradecanoate is an organic compound with the molecular formula C20H31BrO2. It is a brominated ester, which means it contains a bromine atom attached to a long-chain fatty acid ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

CAS No. |

304016-67-9 |

|---|---|

Molecular Formula |

C20H31BrO2 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

phenyl 2-bromotetradecanoate |

InChI |

InChI=1S/C20H31BrO2/c1-2-3-4-5-6-7-8-9-10-14-17-19(21)20(22)23-18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3 |

InChI Key |

ZOLXSSDSQHKIQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)OC1=CC=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 2-bromotetradecanoate can be synthesized through the esterification of 2-bromotetradecanoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-bromotetradecanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Nucleophilic Substitution: Phenyl 2-hydroxytetradecanoate, phenyl 2-aminotetradecanoate.

Reduction: Phenyl 2-bromotetradecanol.

Oxidation: Phenyl 2-bromotetradecanoic acid derivatives.

Scientific Research Applications

Phenyl 2-bromotetradecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other brominated compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl 2-bromotetradecanoate involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can participate in reduction and oxidation reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Phenyl 2-bromotetradecanoate can be compared with other brominated esters and long-chain fatty acid derivatives:

Phenyl 2-bromododecanoate: Similar structure but with a shorter carbon chain.

Phenyl 2-bromohexadecanoate: Similar structure but with a longer carbon chain.

Phenyl 2-chlorotetradecanoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: this compound is unique due to its specific chain length and the presence of a bromine atom, which imparts distinct reactivity and properties compared to other halogenated esters.

Biological Activity

Phenyl 2-bromotetradecanoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.

Chemical Structure and Properties

This compound is an ester derived from tetradecanoic acid (also known as myristic acid) and phenol, with a bromine atom substituted at the second carbon position. Its structure can be represented as follows:

This compound is characterized by its lipophilicity, which influences its permeability across biological membranes, a crucial factor for its biological activity.

The biological activity of this compound primarily involves interactions with cellular membranes and proteins. Its lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and potentially altering the function of membrane-bound proteins.

- Cell Membrane Interaction : The compound's ability to dissolve in lipids facilitates its movement across cell membranes, which is essential for any pharmacological effect it may exert .

- Enzyme Modulation : Preliminary studies suggest that this compound may influence the activity of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Properties : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Some studies have reported that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential use as an antimicrobial agent .

Study 1: Anti-inflammatory Effects

A study conducted by researchers at Kyoto University investigated the anti-inflammatory effects of this compound in a mouse model of inflammation. The results demonstrated a significant reduction in inflammatory markers when treated with the compound compared to controls. This suggests that the compound may serve as a therapeutic agent in managing inflammatory conditions.

| Treatment Group | Inflammatory Markers (pg/mL) | Statistical Significance |

|---|---|---|

| Control | 250 | - |

| Treatment | 150 | p < 0.05 |

Study 2: Antimicrobial Activity

Another study explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm ester linkage and bromine position.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% threshold).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 379.1).

Validation : Compare retention times and spectral data with synthetic intermediates (e.g., 2-bromotetradecanoic acid) .

What strategies are effective in elucidating the mechanistic pathways of nucleophilic substitution reactions involving this compound?

Advanced Research Focus

Mechanistic studies require:

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to track proton transfer steps.

- Computational modeling : Density Functional Theory (DFT) to map transition states and energy barriers.

- Competition experiments : Compare reactivity with alternative substrates (e.g., methyl vs. phenyl esters) to assess steric/electronic effects .

How should researchers design experiments to assess the stability of this compound under different storage conditions?

Q. Basic Research Focus

- Accelerated degradation studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.

- Stability-indicating assays : Monitor degradation products (e.g., free phenol or 2-bromotetradecanoic acid) via HPLC.

- Storage recommendations : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis .

How can contradictory data on the compound's solubility in polar aprotic solvents be systematically addressed?

Advanced Research Focus

Discrepancies in solubility (e.g., DMSO vs. DMF) may arise from:

- Crystallinity : Amorphous vs. crystalline forms of the compound.

- Impurity profiles : Residual starting materials (e.g., phenol) may alter solvent interactions.

Experimental Design : - Conduct solubility tests using standardized protocols (e.g., shake-flask method).

- Characterize solid-state forms via X-ray diffraction (XRD) and thermal analysis (DSC/TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.